![molecular formula C12H20N2O B1405069 2-cyclobutanecarbonyl-2,7-diazaspiro[3.5]nonane CAS No. 1783535-03-4](/img/structure/B1405069.png)
2-cyclobutanecarbonyl-2,7-diazaspiro[3.5]nonane
Descripción general
Descripción
2-cyclobutanecarbonyl-2,7-diazaspiro[3.5]nonane is a synthetic organic compound known for its unique structural features and potential applications in medicinal chemistry. The compound contains a cyclobutyl group attached to a spirocyclic nonane ring system with two nitrogen atoms, making it a versatile scaffold for drug design and development.
Mecanismo De Acción
Target of Action
The primary target of Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone, also known as 2-cyclobutanecarbonyl-2,7-diazaspiro[3.5]nonane, is the KRAS G12C protein . The KRAS protein plays a key role in cellular proliferation and differentiation . Mutations in the KRAS gene are known drivers of oncogenic alteration in human cancer .
Mode of Action
This compound acts as a covalent inhibitor against KRAS G12C . It binds to the mutated cysteine residue (G12C) of the KRAS protein . From an X-ray complex structural analysis, the compound binds in the switch-II pocket of KRAS G12C .
Biochemical Pathways
The binding of the compound to the KRAS G12C protein affects the RAS signaling pathway , which is involved in cell growth, differentiation, and survival . By inhibiting the KRAS G12C protein, the compound disrupts this pathway, potentially leading to the inhibition of tumor growth .
Pharmacokinetics
The compound has been reported to have high metabolic stabilities in human and mouse liver microsomes
Result of Action
The compound exhibits potent cellular inhibitory activity against KRAS G12C mutation-positive cell lines . It has shown a dose-dependent antitumor effect on subcutaneous administration in an NCI-H1373 xenograft mouse model .
Análisis Bioquímico
Biochemical Properties
Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone plays a significant role in biochemical reactions, particularly as an inhibitor of the KRAS G12C protein . This compound interacts with the KRAS G12C protein by covalently binding to the cysteine residue at position 12, thereby inhibiting its activity . The inhibition of KRAS G12C leads to the suppression of downstream signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival . Additionally, Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone has been shown to interact with other biomolecules, including enzymes and proteins involved in cellular signaling and metabolism .
Cellular Effects
Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone exerts various effects on different types of cells and cellular processes. In KRAS G12C mutation-positive cell lines, this compound effectively inhibits cell proliferation and induces apoptosis . It also impacts cell signaling pathways by inhibiting the phosphorylation of ERK, a key component of the MAPK/ERK pathway . Furthermore, Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone influences gene expression by downregulating genes involved in cell cycle progression and upregulating genes associated with apoptosis . These cellular effects highlight the potential of this compound as a therapeutic agent for targeting KRAS G12C-driven cancers .
Molecular Mechanism
The molecular mechanism of Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone involves its covalent binding to the cysteine residue at position 12 of the KRAS G12C protein . This binding disrupts the protein’s ability to interact with downstream effectors, thereby inhibiting its activity . The compound also induces conformational changes in the KRAS G12C protein, further preventing its activation and signaling . Additionally, Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone has been shown to inhibit other enzymes and proteins involved in cellular signaling, contributing to its overall inhibitory effects on cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone have been observed to change over time. The compound exhibits good stability and retains its inhibitory activity over extended periods . It undergoes gradual degradation, which can affect its long-term efficacy . In in vitro studies, Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone has shown sustained inhibition of KRAS G12C activity and downstream signaling pathways . In in vivo studies, the compound has demonstrated dose-dependent antitumor effects, with prolonged administration leading to significant tumor regression .
Dosage Effects in Animal Models
The effects of Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone vary with different dosages in animal models. At lower doses, the compound effectively inhibits KRAS G12C activity and suppresses tumor growth without causing significant toxicity . At higher doses, Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone can induce adverse effects, including hepatotoxicity and gastrointestinal disturbances . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing potential side effects .
Metabolic Pathways
Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors . The compound is metabolized in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . This metabolism results in the formation of active metabolites that contribute to its overall inhibitory effects on KRAS G12C activity . Additionally, Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone affects metabolic flux and metabolite levels, further influencing cellular processes and signaling pathways .
Transport and Distribution
Within cells and tissues, Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone is transported and distributed through interactions with transporters and binding proteins . The compound is taken up by cells via active transport mechanisms and accumulates in specific cellular compartments . Its distribution within tissues is influenced by factors such as tissue perfusion and binding affinity to cellular components . These transport and distribution properties play a crucial role in determining the compound’s efficacy and bioavailability .
Subcellular Localization
Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone exhibits specific subcellular localization, which is essential for its activity and function . The compound is primarily localized in the cytoplasm, where it interacts with the KRAS G12C protein and other cellular targets . Additionally, Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone may undergo post-translational modifications that direct it to specific subcellular compartments . These localization properties are critical for its inhibitory effects on cellular signaling and proliferation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized by reacting a suitable cyclobutyl precursor with a diazaspiro nonane derivative under controlled conditions.
Functional Group Modification:
Industrial Production Methods
Industrial production of cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2-cyclobutanecarbonyl-2,7-diazaspiro[3.5]nonane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the cyclobutyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-cyclobutanecarbonyl-2,7-diazaspiro[3.5]nonane has several scientific research applications:
Medicinal Chemistry: The compound is used as a scaffold for designing inhibitors of specific enzymes or receptors, such as KRAS G12C inhibitors.
Biological Studies: It is employed in studying the biological pathways and molecular targets involved in various diseases.
Industrial Applications: The compound’s unique structure makes it suitable for developing new materials with specific properties.
Comparación Con Compuestos Similares
Similar Compounds
1-{2,7-Diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one: A derivative with similar spirocyclic structure used as a KRAS G12C inhibitor.
tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate:
Uniqueness
2-cyclobutanecarbonyl-2,7-diazaspiro[3.5]nonane is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties, making it a valuable scaffold for drug design and development.
Propiedades
IUPAC Name |
cyclobutyl(2,7-diazaspiro[3.5]nonan-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c15-11(10-2-1-3-10)14-8-12(9-14)4-6-13-7-5-12/h10,13H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYYGJFUHBJVIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CC3(C2)CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Boc-2-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B1404986.png)
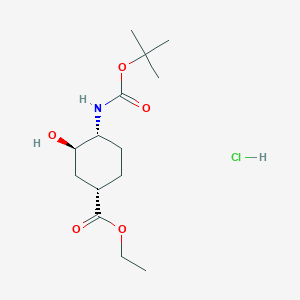
![5-Bromo-pyrrolo[2,1-F][1,2,4]triazine](/img/structure/B1404988.png)
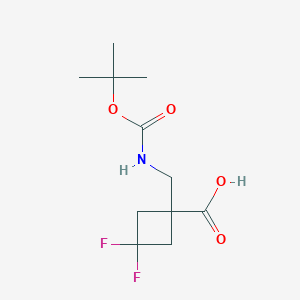
![Ethyl 6-bromoimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B1404996.png)


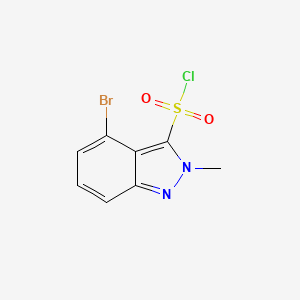
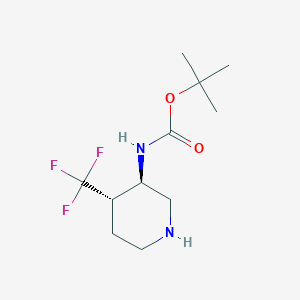

![Methyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate](/img/structure/B1405005.png)
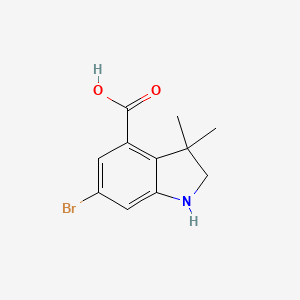
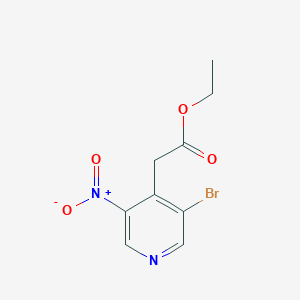
![(1R,5S)-6-methyl-3,6-diazabicyclo[3.2.0]heptane](/img/structure/B1405009.png)
